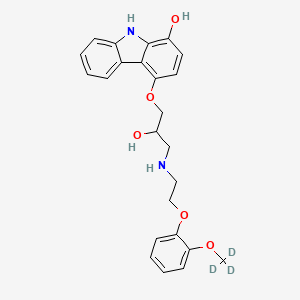
1-Hydroxy Carvedilol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy Carvedilol-d3 is a deuterated form of 1-Hydroxy Carvedilol, which is a derivative of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Carvedilol due to its stability and distinguishable mass in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy Carvedilol-d3 involves the deuteration of 1-Hydroxy Carvedilol. The general synthetic route includes:
Starting Material: 4-Hydroxy Carbazole.
Epichlorohydrin Reaction: 4-Hydroxy Carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C.
Deuteration: The intermediate product is then subjected to deuteration using deuterated reagents to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Purification steps such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy Carvedilol-d3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy Carvedilol-d3 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Carvedilol.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Carvedilol.
Drug Development: Used in the development of new beta-adrenergic antagonists with improved pharmacological profiles.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Carvedilol and its metabolites
Mechanism of Action
1-Hydroxy Carvedilol-d3, like Carvedilol, exerts its effects by:
Beta-Adrenergic Antagonism: Inhibiting beta-adrenergic receptors, leading to reduced heart rate and blood pressure.
Alpha-1 Adrenergic Antagonism: Relaxing smooth muscle in blood vessels, reducing peripheral vascular resistance.
Antioxidant Properties: Scavenging free radicals and reducing oxidative stress
Comparison with Similar Compounds
Carvedilol: The parent compound, non-deuterated.
Desmethyl Carvedilol: A metabolite of Carvedilol.
4’-Hydroxy Carvedilol: Another hydroxylated metabolite.
5’-Hydroxy Carvedilol: A hydroxylated metabolite at a different position.
Uniqueness: 1-Hydroxy Carvedilol-d3 is unique due to its deuterium atoms, which provide stability and make it easily distinguishable in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and metabolic research .
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3/i1D3 |
InChI Key |
UQJJKVKQRTUYJW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


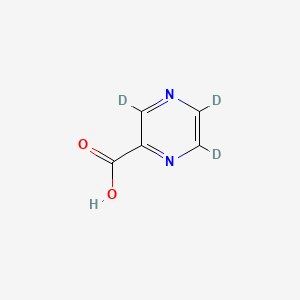
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
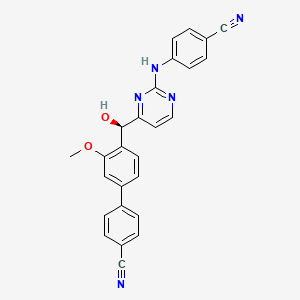
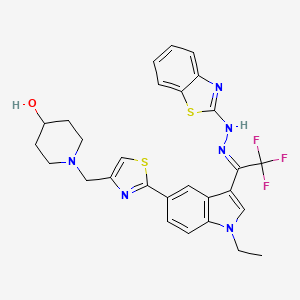
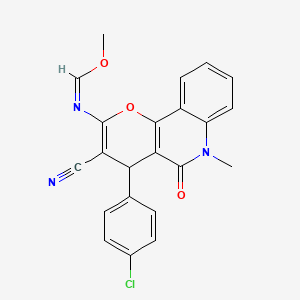
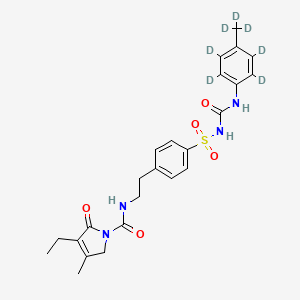



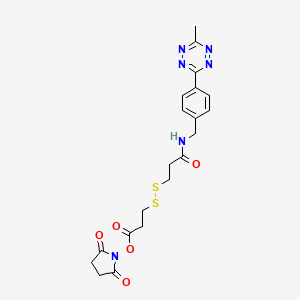

![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

